1-butyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound with the molecular formula and a molecular weight of approximately 401.476 g/mol. This compound is classified under the category of dihydroquinolines, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound features a butyl group, methoxy groups, and a benzenesulfonyl moiety, which contribute to its chemical reactivity and potential pharmacological effects.
The synthesis of 1-butyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves several key steps:
Specific synthetic routes can vary, but a common method includes the use of palladium-catalyzed reactions or other coupling techniques to achieve high yields and purities of the target compound .
The molecular structure of 1-butyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can be described as follows:
The structural formula can be represented using SMILES notation: CCCCn1cc(c(=O)c2c1ccc(c2)OC)S(=O)(=O)c1ccc(cc1)OC .
1-butyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one participates in various chemical reactions:
Technical details regarding these reactions often involve specific reagents, solvents, and conditions (e.g., temperature, pressure) that optimize yield and selectivity .
The mechanism of action for 1-butyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is primarily linked to its interaction with specific biological targets:
The physical and chemical properties of 1-butyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one include:
Relevant data from analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) confirm its structural integrity during synthesis and storage .
The primary applications of 1-butyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one are found in medicinal chemistry:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8